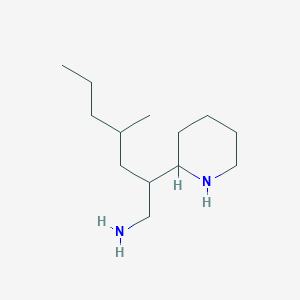

4-Methyl-2-(piperidin-2-yl)heptan-1-amine

Description

Significance of Piperidine-Containing Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in drug design, appearing in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub Its prevalence is not coincidental; the piperidine moiety offers a unique combination of properties that make it highly attractive for medicinal chemists.

The introduction of chiral piperidine scaffolds can significantly influence a molecule's properties in several beneficial ways. thieme-connect.comresearchgate.net These include:

Modulation of Physicochemical Properties: The saturated, non-planar structure of the piperidine ring can improve a compound's solubility, lipophilicity, and metabolic stability, all critical parameters for drug efficacy.

Enhancement of Biological Activities and Selectivity: The three-dimensional arrangement of substituents on the piperidine ring allows for precise spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.

Improved Pharmacokinetic Profiles: The presence of a piperidine ring can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Reduction of Cardiac Toxicity: In some cases, the incorporation of a piperidine scaffold has been shown to mitigate cardiotoxicity, a significant concern in drug development. thieme-connect.comresearchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net This broad applicability underscores the versatility and importance of the piperidine scaffold in addressing a wide range of therapeutic needs.

Overview of Research Approaches for Novel Chemical Entities

The journey from a chemical concept to a potential drug candidate involves a multidisciplinary approach, leveraging both established and innovative research strategies. The discovery of novel chemical entities is often driven by a combination of the following:

High-Throughput Screening (HTS): Large libraries of chemical compounds are rapidly tested against a biological target to identify "hits" with the desired activity.

Fragment-Based Drug Discovery (FBDD): Small, low-affinity molecules ("fragments") that bind to a target are identified and then grown or linked together to create more potent lead compounds.

Structure-Based Drug Design (SBDD): The three-dimensional structure of a biological target is used to design molecules that will bind to it with high affinity and selectivity.

Computational and In Silico Methods: Computer-aided drug design (CADD) employs molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies to predict the activity and properties of new molecules, thereby prioritizing synthetic efforts. mdpi.com

Synthetic Chemistry Innovations: The development of novel synthetic methodologies allows for the creation of diverse and complex molecular architectures that were previously inaccessible. This includes new ways to construct and functionalize heterocyclic rings like piperidine. nih.gov

These approaches are often used in concert, creating a powerful engine for the discovery and optimization of new therapeutic agents. frontiersin.orgnih.gov

Rationale for Investigating 4-Methyl-2-(piperidin-2-yl)heptan-1-amine within Academic Research

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of piperidine derivatives. The structure of this compound, featuring a substituted piperidine ring linked to a heptylamine (B89852) chain, presents several points of interest for academic research.

The primary rationale for investigating this compound would likely stem from its potential to interact with biological targets in novel ways. The combination of the piperidine scaffold and the flexible alkylamine side chain could allow for unique binding interactions that are not achievable with simpler molecules. The stereochemistry of the molecule, with chiral centers at the 2-position of the piperidine ring and the 4-position of the heptane (B126788) chain, would also be a critical area of investigation, as different stereoisomers could exhibit vastly different biological activities.

Academic research into this compound would likely focus on its synthesis and the exploration of its structure-activity relationships. By systematically modifying the structure—for example, by altering the length of the alkyl chain, changing the substitution pattern on the piperidine ring, or exploring different stereoisomers—researchers could gain valuable insights into the molecular features that govern its biological activity. This type of fundamental research is essential for building the knowledge base that underpins future drug discovery efforts.

Below is a table summarizing the key chemical features of this compound and their potential implications for research.

| Feature | Potential Research Implication |

| Piperidine Scaffold | Potential for favorable pharmacokinetic properties and diverse biological activities. |

| Heptylamine Side Chain | Provides a flexible linker that can interact with various binding pockets. |

| Methyl Group at Position 4 | Influences the lipophilicity and steric profile of the molecule. |

| Primary Amine | A key functional group for hydrogen bonding and potential salt formation. |

| Chiral Centers | The presence of multiple stereoisomers necessitates investigation into their differential biological effects. |

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H28N2 |

|---|---|

Poids moléculaire |

212.37 g/mol |

Nom IUPAC |

4-methyl-2-piperidin-2-ylheptan-1-amine |

InChI |

InChI=1S/C13H28N2/c1-3-6-11(2)9-12(10-14)13-7-4-5-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |

Clé InChI |

PLFOILFTHVSCAK-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)CC(CN)C1CCCCN1 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine

Retrosynthetic Analysis of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary retrosynthetic disconnections focus on the bonds connecting the side chain to the piperidine (B6355638) ring and the bonds within the piperidine ring itself.

A logical approach begins with the disconnection of the C-C bond between the piperidine C2 position and the heptan-1-amine side chain. This simplifies the target molecule into a 2-substituted piperidine precursor and a functionalized heptane (B126788) fragment. A further disconnection of the primary amine on the side chain via a functional group interconversion (FGI) could lead to a more stable precursor, such as a nitrile or an alkyl halide.

The piperidine ring itself can be retrosynthetically disassembled through various strategies. A common disconnection is across two C-N bonds, which would arise from a precursor like a 1,5-dicarbonyl compound and an amine source in a double reductive amination approach. chim.it Alternatively, disconnection of a single C-C or C-N bond within the ring could point towards cyclization strategies of a linear precursor. researchgate.net This analysis reveals that key synthons would include a substituted pyridine (B92270) for subsequent reduction or a suitably functionalized linear amino-aldehyde or amino-ketone for cyclization. nih.gov

Development and Optimization of Synthetic Pathways for the Piperidine Core

Classical methods for piperidine synthesis often involve the cyclization of linear precursors. One such historical approach is the Hofmann-Löffler-Freytag reaction, which involves the acid-promoted cyclization of an N-haloamine to form the piperidine ring. Another well-established method is the catalytic hydrogenation of substituted pyridine precursors. This method is widely used due to the commercial availability of a vast array of substituted pyridines. organic-chemistry.org

Modern synthetic methods offer greater control and efficiency. These include various catalytic approaches that enable enantioselective synthesis. researchgate.net For instance, transition-metal-catalyzed hydrogenation of pyridinium (B92312) salts can yield highly enantioenriched piperidine derivatives. nih.gov Other modern strategies involve ring-closing metathesis, aza-Diels-Alder reactions, and intramolecular hydroamination, which provide powerful tools for constructing the piperidine skeleton with high levels of stereocontrol. researchgate.net

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation of Pyridines | Reduction of a substituted pyridine ring using a metal catalyst (e.g., Pt, Pd, Rh, Ni) and H2 gas. organic-chemistry.org | Wide availability of starting materials, straightforward procedure. | Often requires harsh conditions (high pressure/temperature), may lack stereoselectivity. |

| Hofmann-Löffler-Freytag Reaction | Intramolecular cyclization of an N-haloamine under acidic conditions to form a piperidine ring. | Forms the ring from a linear precursor. | Requires strong acids, may not be suitable for sensitive substrates. |

| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an aza-diene and a dienophile to form a tetrahydropyridine, which is then reduced. researchgate.net | High stereocontrol, can build complexity quickly. | Requires specific diene and dienophile precursors. |

| Ring-Closing Metathesis (RCM) | An olefin metathesis reaction that forms the piperidine ring from a linear diene precursor containing a nitrogen atom. researchgate.net | Excellent functional group tolerance, mild reaction conditions. | Requires specific ruthenium or molybdenum catalysts. |

The construction of a substituted piperidine can follow either a linear or a convergent strategy, each with distinct advantages. chemistnotes.comdifferencebetween.com

Introduction of the 4-Methyl and Heptan-1-amine Side Chains

Once the piperidine core is established, the next phase of the synthesis involves the precise installation of the 4-methyl and the 2-(heptan-1-amine) side chains.

The introduction of the heptan-1-amine side chain at the C2 position of the piperidine ring can be achieved through alkylation. chempedia.info This typically involves the reaction of a piperidine derivative, often activated as an enamine or a lithiated species, with a suitable electrophile. For instance, a protected 2-lithiated piperidine could react with a 1-halo-4-methylhexane derivative.

Following the formation of the carbon skeleton of the side chain, the terminal amine group must be installed. If the alkylating agent used was a halo-nitrile, the primary amine can be generated by reduction of the nitrile group using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, the Gabriel synthesis offers a classic method for converting an alkyl halide into a primary amine, avoiding the over-alkylation that can occur with direct amination with ammonia (B1221849). libretexts.orgmasterorganicchemistry.com

Reductive amination is a powerful and versatile reaction for forming C-N bonds and is highly relevant to the synthesis of the target molecule. tandfonline.com This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

This strategy could be employed in several ways:

Ring Formation: A double reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine can directly form the piperidine ring. chim.it

Side Chain Attachment: A piperidine derivative containing a ketone or aldehyde at the C2 position could be reacted with an appropriate amine (e.g., 4-methylhexylamine) under reductive conditions to form the C2-side chain bond.

Amine Synthesis: A ketone precursor at the terminus of the side chain could be converted to the primary amine via reductive amination with ammonia. nih.gov

For example, a key intermediate could be a piperidine with a carbonyl group at the C2 position. This could undergo a reductive amination with 4-methylhexan-1-amine, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to directly install the entire side chain. tandfonline.comresearchgate.net

| Reducing Agent | Typical Substrates | Reaction Conditions | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones, Imines | Acidic to neutral pH (e.g., methanol, ethanol) | Selective for iminium ions over carbonyls, but toxic cyanide byproduct. tandfonline.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Aprotic solvents (e.g., CH₂Cl₂, dichloroethane) | Mild, non-toxic, effective for a wide range of substrates. |

| Borane-Pyridine Complex (BAP) | Aldehydes, Ketones with secondary amines | Protic or aprotic solvents (e.g., ethanol, CH₂Cl₂) | Good alternative to NaBH₃CN, avoids nitrile impurities. tandfonline.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Imines, Enamines | Various catalysts (Pd/C, PtO₂, Raney Ni), requires H₂ pressure | "Green" method, can be highly stereoselective with chiral catalysts. nih.gov |

Chemical Transformations and Derivatization Strategies for Analogues of this compound

The chemical reactivity of analogues of this compound is characterized by the distinct functionalities present in the molecule. The piperidine nitrogen, the primary amine, and the alkyl chain can be selectively modified to generate a diverse library of related compounds.

The secondary amine within the piperidine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents. Common methods include reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective strategy. pearson.comorganic-chemistry.org These methods allow for the introduction of diverse alkyl groups, from simple methyl groups to more complex cyclic or functionalized moieties. nih.govgoogle.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation with Alkyl Halide | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkylpiperidine |

| Reductive Amination | Aldehyde or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., CH₂Cl₂, MeOH) | N-Alkylpiperidine |

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. libretexts.org The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. These N-acyl derivatives can exhibit different chemical and physical properties compared to the parent amine.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide (or triflate) and a palladium or copper catalyst with a suitable ligand.

The heptane side chain offers possibilities for structural modification, although its unactivated C-H bonds can make selective functionalization challenging.

Oxidation: While direct oxidation of unactivated alkanes requires harsh conditions, the presence of the adjacent amino groups may influence reactivity. Side-chain oxidation is a known process for alkyl groups attached to aromatic rings, where the benzylic position is oxidized to a carboxylic acid. libretexts.orglibretexts.orgorgoreview.com For analogues of this compound, similar oxidative transformations would likely require specific catalysts designed for remote C-H oxidation.

Halogenation: Radical halogenation of the heptane chain could introduce halo-substituents, which can then serve as handles for further functionalization through nucleophilic substitution or elimination reactions. However, achieving regioselectivity in such reactions on a long alkyl chain can be difficult.

The primary amine group is a highly versatile functional group that can undergo a wide range of chemical transformations, including acylation to form amides and sulfonylation to form sulfonamides.

Amide Formation: The primary amine can readily react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. libretexts.org Direct condensation of a carboxylic acid and an amine can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by using boron-based reagents. solubilityofthings.comacs.org This reaction is fundamental in peptide synthesis and is widely used to modify primary amines. libretexts.org

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Amidation with Acyl Chloride | R-COCl, Base (e.g., Et₃N) | Aprotic solvent, Room temperature | Amide (R-CONH-R') |

| Amidation with Carboxylic Acid | R-COOH, Coupling agent (e.g., DCC) | Anhydrous solvent | Amide (R-CONH-R') |

Sulfonamide Synthesis: Primary amines react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.gov This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which can act as a hydrogen bond donor and acceptor. A variety of sulfonyl chlorides are commercially available, allowing for the synthesis of a diverse array of sulfonamide derivatives. organic-chemistry.orgorganic-chemistry.org

| Reactants | Reagents and Conditions | Product |

|---|---|---|

| Primary Amine + Sulfonyl Chloride | Base (e.g., Pyridine, NaOH), Solvent (e.g., CH₂Cl₂, H₂O) | Sulfonamide (R-SO₂NH-R') |

Reductive Amination: The primary amine can also be a nucleophile in a reductive amination reaction with aldehydes or ketones to form secondary amines. organic-chemistry.org This reaction provides a straightforward method for N-alkylation of the primary amine. nih.gov

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of 2,6-disubstituted piperidines, a structural motif present in this compound, can be achieved through various synthetic strategies, each with its own reaction mechanism. rsc.orgwhiterose.ac.uk Intramolecular cyclization reactions are a common approach to forming the piperidine ring. nih.govresearchgate.net

One such method is the Hofmann-Löffler reaction, which proceeds through a radical mechanism to form cyclic amines. wikipedia.orgambeed.com In a hypothetical synthesis of a piperidine precursor, an N-haloamine undergoes homolytic cleavage of the nitrogen-halogen bond, initiated thermally or photochemically, to generate a nitrogen-centered radical cation. wikipedia.org This is followed by an intramolecular 1,5-hydrogen atom transfer from a carbon atom in the alkyl chain to the nitrogen radical, forming a carbon-centered radical. acs.orgnumberanalytics.com The carbon radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. wikipedia.org Subsequent treatment with a base leads to intramolecular nucleophilic substitution to form the piperidine ring. wikipedia.org The kinetics of this reaction are influenced by the stability of the radical intermediates and the rate of the hydrogen and halogen atom transfer steps. acs.org Recent studies have suggested that the halogen atom transfer step may be rate-limiting. acs.org

Another potential synthetic route involves the reductive cyclization of a dioxime precursor. The proposed mechanism involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes. Subsequent hydrogenation and elimination of ammonia yield the piperidine ring. nih.gov

The formation of the piperidine ring can also be achieved through intramolecular reductive amination. In this process, a molecule containing both an amine and a carbonyl group (or a precursor that can be converted to one) undergoes intramolecular imine formation followed by reduction to yield the cyclic amine. nih.govnih.gov The kinetics of this reaction are dependent on the pH of the medium, which affects both the rate of imine formation and the activity of the reducing agent.

Stereochemical and Conformational Analysis of 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine

Stereoisomerism and Chiral Centers within 4-Methyl-2-(piperidin-2-yl)heptan-1-amine

Stereoisomerism in this compound arises from the presence of multiple chiral centers within its structure. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers.

The structure of this compound contains three distinct chiral centers:

C2 of the piperidine (B6355638) ring: The carbon atom where the heptylamine (B89852) side chain is attached.

C2 of the heptane (B126788) chain: The carbon atom to which the piperidine ring and the aminomethyl group are attached.

C4 of the heptane chain: The carbon atom bearing the methyl group.

The presence of three chiral centers means that a total of 2³ = 8 stereoisomers can exist. These stereoisomers consist of four pairs of enantiomers. Each pair of enantiomers has a corresponding set of diastereomers, which are stereoisomers that are not mirror images of each other.

Table 1: Possible Stereoisomeric Configurations

| Stereoisomer | Configuration at Piperidine C2 | Configuration at Heptane C2 | Configuration at Heptane C4 |

|---|---|---|---|

| 1 | R | R | R |

| 2 (Enantiomer of 1) | S | S | S |

| 3 | R | R | S |

| 4 (Enantiomer of 3) | S | S | R |

| 5 | R | S | R |

| 6 (Enantiomer of 5) | S | R | S |

| 7 | R | S | S |

| 8 (Enantiomer of 7) | S | R | R |

Enantiomeric and Diastereomeric Resolution Techniques

The separation of the stereoisomers of this compound is a critical process for isolating pure enantiomers or diastereomers. This separation, known as chiral resolution, can be accomplished through several methods.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov This method relies on the differential interaction between the individual enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. nih.gov

For the separation of chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Mobile phase composition, including the use of basic additives like diethylamine (B46881) (DEA), can be crucial for achieving good peak shape and resolution for basic compounds. mdpi.com

Table 2: Typical Parameters for Chiral HPLC Separation

| Parameter | Description | Example for Chiral Amines |

|---|---|---|

| Stationary Phase | The chiral column that facilitates separation. | Cellulose or Amylose derivatives (e.g., Chiralpak® series) |

| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol mixtures, often with a basic additive. |

| Additive | Used to improve peak shape and efficiency for basic or acidic analytes. | Diethylamine (DEA) or Triethylamine (B128534) (TEA) for amines. mdpi.com |

| Detection | Method used to detect the separated compounds as they elute. | UV detection. |

A classical and industrially significant method for resolving racemates is through the formation of diastereomeric salts. pageplace.de This technique is applicable to racemic amines, which can be reacted with an enantiomerically pure chiral acid (a resolving agent). This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. researchgate.netaiche.org

The differing solubilities allow for the separation of the diastereomeric salts via fractional crystallization. rsc.org Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the desired enantiomerically pure amine. The success of this method depends heavily on the selection of the appropriate resolving agent and crystallization solvent. aiche.org

Table 3: Steps in Resolution by Diastereomeric Salt Formation

| Step | Process | Details |

|---|---|---|

| 1 | Salt Formation | The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid, D-mandelic acid) in a suitable solvent. |

| 2 | Fractional Crystallization | The solution is cooled or the solvent is partially evaporated to induce crystallization. The less soluble diastereomeric salt precipitates out of the solution first. rsc.org |

| 3 | Isolation | The crystallized salt is separated by filtration. Purity can be enhanced by recrystallization. |

| 4 | Liberation of Amine | The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and regenerate the free, enantiomerically pure amine. The amine is then extracted. |

Conformational Preferences and Dynamics of the Piperidine Ring and Substituents

The biological activity and physical properties of this compound are influenced by its three-dimensional shape and flexibility. The conformational analysis focuses on the stable arrangements of the piperidine ring and the orientation of its substituents.

Experimental techniques provide direct evidence of the preferred molecular conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is a powerful tool for conformational analysis in solution. The piperidine ring is known to adopt a stable chair conformation, similar to cyclohexane. wikipedia.org The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. A large coupling constant (typically 8-13 Hz) is observed between two axial protons (J_ax-ax), while smaller values (1-5 Hz) are seen for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) interactions. By analyzing these coupling constants, the axial or equatorial orientation of the substituents on the piperidine ring can be determined. For this compound, the bulky heptylamine substituent at the C2 position is strongly expected to occupy the more sterically favorable equatorial position.

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. scielo.org.za A single-crystal X-ray diffraction analysis of a suitable crystal of this compound or one of its salts would yield precise bond lengths, bond angles, and torsion angles. mdpi.com This data would confirm the chair conformation of the piperidine ring and the specific orientations of all substituents, providing a detailed snapshot of the molecule's lowest energy state in the crystal lattice. researchgate.net

Computational chemistry serves as a valuable complement to experimental methods, allowing for the exploration of all possible conformations and their relative stabilities. nih.gov

Conformational Landscapes: Using methods like molecular mechanics or quantum mechanics (e.g., Density Functional Theory - DFT), the potential energy of the molecule can be calculated for various spatial arrangements. By systematically rotating the rotatable bonds, a potential energy surface or conformational landscape can be generated. This map reveals the different low-energy conformational basins and the energy barriers that separate them.

Energy Minima: The points on the conformational landscape with the lowest energy correspond to the most stable conformations. nih.gov For this compound, computational models would be used to compare the energies of the two possible chair conformations of the piperidine ring (substituent at C2 in axial vs. equatorial position). These calculations would almost certainly confirm that the equatorial conformation is significantly lower in energy due to the avoidance of 1,3-diaxial steric strain. nih.gov Furthermore, these models can predict the preferred rotational conformations (rotamers) of the flexible heptylamine side chain.

Table 4: Application of Computational Modeling

| Computational Method | Objective | Expected Outcome for the Compound |

|---|---|---|

| Geometry Optimization | To find the lowest energy structure for a given conformation (energy minimum). | Confirmation that the piperidine chair form with the C2-substituent in the equatorial position is the most stable. nih.gov |

| Conformational Search | To explore the rotational flexibility of the molecule and identify all stable conformers. | Identification of preferred rotamers for the heptylamine side chain and calculation of their relative energies. |

| Frequency Calculation | To confirm that an optimized structure is a true energy minimum and to calculate thermodynamic properties. | Provides theoretical vibrational spectra which can be compared to experimental IR or Raman data. |

Structure Activity Relationship Sar Studies of 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine Analogues

Systematic Design of Analogues for SAR Exploration

The exploration of SAR for analogues of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves systematic modifications of its core structure. This process is guided by established medicinal chemistry strategies aimed at probing the chemical space around the lead compound to identify key interactions with its biological target. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule while maintaining its biological activity. nih.govniper.gov.in This is often done to discover novel chemical series with improved properties or to circumvent existing patents. For analogues of this compound, the piperidine (B6355638) ring is a prime candidate for such modifications.

Bioisosteric replacement is a key tool in scaffold hopping, where a functional group is replaced by another with similar physical or chemical properties to enhance desired characteristics without significantly altering the chemical structure. cambridgemedchemconsulting.com

Piperidine Ring Replacements: The piperidine scaffold can be replaced with various other saturated heterocyles to modulate properties like pKa, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com For instance, replacing piperidine with a pyrrolidine (B122466) ring (a five-membered ring) would alter the bond angles and distance between the nitrogen atom and the aminoalkyl chain. A morpholine (B109124) ring, containing an oxygen atom, could introduce a hydrogen bond acceptor and increase polarity. More novel replacements, such as bicyclic azaspiro[3.3]heptanes, have been developed as effective piperidine bioisosteres that can maintain the three-dimensional orientation of substituents while altering lipophilicity and metabolic stability. researchgate.netresearchgate.net

Alkyl Chain Modifications: The heptane (B126788) chain can also be subject to bioisosteric replacement. For example, inserting an oxygen or sulfur atom to create an ether or thioether linkage could increase flexibility and polarity, potentially influencing binding and pharmacokinetic properties.

Positional and Substituent Effects on Biological Activity

Systematic modification of substituents and their positions on both the piperidine ring and the alkyl chain is fundamental to building a comprehensive SAR profile. nih.gov

Substitution on the Piperidine Ring: The piperidine ring offers multiple positions for substitution. Adding small alkyl groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., fluorine) at the 3-, 4-, or 5-positions can probe for specific hydrophobic or steric interactions within the target's binding pocket. acs.org The nitrogen of the piperidine ring is another key modification point. N-alkylation or N-acylation would neutralize its basicity and could significantly impact its interaction with the target, for example, by removing a potential hydrogen bond.

Modifications to the Aminoalkyl Chain: The 4-methyl group on the heptane chain is a critical feature. Moving this methyl group to other positions (e.g., 3-methyl, 5-methyl) would help determine the importance of its specific location for hydrophobic interactions. The length of the alkyl chain itself is a key parameter; synthesizing analogues with shorter (e.g., pentyl) or longer (e.g., octyl) chains can define the optimal size of the lipophilic pocket. The primary amine is a likely key interaction point (e.g., hydrogen bond donor, salt bridge formation). Converting it to a secondary or tertiary amine would systematically probe the requirements of this interaction site.

Correlating Structural Modifications with Biological Potency and Selectivity

The primary goal of SAR studies is to draw clear correlations between specific structural changes and their effects on biological activity. nih.govmdpi.com This involves synthesizing the designed analogues and testing them in biological assays to measure their potency (e.g., as an IC₅₀ or EC₅₀ value against the primary target) and their selectivity (potency against related off-targets).

The findings can be summarized to establish clear trends. For instance, it might be found that a 4-fluoro substituent on the piperidine ring enhances potency, while N-methylation of the piperidine nitrogen abolishes it. Such data allows for the construction of a detailed map of the target's binding site requirements.

Below is an illustrative data table showing potential SAR trends for a hypothetical series of analogues against a primary target (Target A) and a related off-target (Target B) to assess selectivity.

| Compound | Modification from Parent Compound | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent | This compound | 50 | 500 | 10 |

| 1a | Piperidine → Pyrrolidine | 250 | 600 | 2.4 |

| 1b | Piperidine → Morpholine | 800 | >10000 | >12.5 |

| 2a | 4-Methyl → 3-Methyl on Heptane Chain | 150 | 750 | 5 |

| 2b | 4-Methyl → No Methyl Group | 400 | 1200 | 3 |

| 3a | Addition of 4-Fluoro on Piperidine | 15 | 600 | 40 |

| 3b | Addition of 4-Hydroxy on Piperidine | 90 | 850 | 9.4 |

| 4a | Primary Amine → Secondary Amine (-NHCH₃) | 45 | 400 | 8.9 |

| 4b | Piperidine-N-H → Piperidine-N-CH₃ | >10000 | >10000 | - |

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov Based on the SAR data from active analogues, a pharmacophore model can be developed.

For the this compound series, a hypothetical pharmacophore model might include:

A Hydrogen Bond Donor (HBD): Representing the primary amine (-NH₂).

A Positive Ionizable (PI) feature: Representing the protonated amine or piperidine nitrogen, crucial for forming a salt bridge.

A Hydrophobic (HY) feature: A large feature corresponding to the heptane chain.

A Hydrophobic (HY) feature: A smaller feature corresponding to the 4-methyl group.

A Hydrogen Bond Acceptor (HBA): Potentially representing the piperidine nitrogen if it is not protonated.

This model serves as a 3D query for virtual screening of compound databases to find new, structurally diverse molecules that fit the model and are therefore likely to be active. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govtandfonline.com QSAR models translate the structural features of molecules into numerical values, known as molecular descriptors, and then build a mathematical equation that predicts the activity. tandfonline.comresearchgate.net

For the analogues of this compound, relevant descriptors might include:

Physicochemical properties: LogP (lipophilicity), pKa, molecular weight (MW).

Topological descriptors: Describing molecular size and branching.

3D descriptors: Related to the molecule's shape and volume.

A typical QSAR study involves calculating these descriptors for a training set of analogues with known biological activities. Then, a statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation. nih.govresearchgate.net For example:

pIC₅₀ = c₀ + (c₁ * LogP) - (c₂ * Molecular_Volume) + (c₃ * Num_H_Donors)

This equation can then be used to predict the pIC₅₀ (the negative logarithm of the IC₅₀) for new, unsynthesized analogues, allowing chemists to prioritize the synthesis of the most promising compounds. The robustness and predictive power of the model are assessed through rigorous internal and external validation techniques. nih.govnih.gov

The table below provides an example of data that would be used to build a QSAR model.

| Compound | pIC₅₀ (Target A) | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight (MW) |

|---|---|---|---|---|

| Parent | 7.30 | 3.5 | 38.1 Ų | 212.39 |

| 1a | 6.60 | 3.1 | 38.1 Ų | 198.36 |

| 2b | 6.40 | 3.1 | 38.1 Ų | 198.36 |

| 3a | 7.82 | 3.6 | 38.1 Ų | 230.38 |

| 3b | 7.05 | 2.9 | 58.3 Ų | 228.39 |

| 4a | 7.35 | 3.8 | 26.0 Ų | 226.42 |

Preclinical Pharmacological Investigations of 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine

In Vitro Pharmacological Profiling in Cellular and Biochemical Assays

There is no publicly available information regarding the in vitro pharmacological profile of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine.

Enzymatic Inhibition/Activation Assays

No studies were found that investigated the effects of this compound on the activity of any enzymes. Consequently, there is no data on its potential inhibitory or activating properties in biochemical assays.

Cell-Based Functional Assays

A comprehensive search of scientific literature did not yield any results pertaining to the evaluation of this compound in cell-based functional assays. Therefore, its effects on cellular processes, signaling pathways, or receptor interactions remain uncharacterized.

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

There is no published research on the in vivo efficacy of this compound in any preclinical animal models of disease.

Establishment and Validation of Disease Models

As no in vivo studies have been reported, there is no information regarding the establishment or validation of any specific disease models in which this compound has been tested.

Assessment of Compound Efficacy

In the absence of any in vivo studies, there are no findings on the efficacy of this compound in animal models.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No data is available in the public domain concerning the preclinical ADME properties of this compound. Its pharmacokinetic profile, including how it is absorbed, distributed throughout the body, metabolized, and excreted, has not been described in the scientific literature.

In Vitro Metabolic Stability and Enzyme Inhibition (e.g., Cytochrome P450 Isoforms)

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be cleared from the body. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate at which the compound is broken down provides an estimate of its metabolic stability.

Additionally, the potential for a new chemical entity to inhibit cytochrome P450 (CYP) enzymes is a critical assessment. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another. Standard assays would test the inhibitory potential of this compound against a panel of key CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability and CYP Inhibition

| Parameter | Species | System | Value |

| Metabolic Stability | |||

| Half-life (t½) | Human | Liver Microsomes | Data not available |

| Intrinsic Clearance (CLint) | Human | Liver Microsomes | Data not available |

| Cytochrome P450 Inhibition | |||

| CYP1A2 IC50 | Human | Recombinant Enzyme | Data not available |

| CYP2C9 IC50 | Human | Recombinant Enzyme | Data not available |

| CYP2C19 IC50 | Human | Recombinant Enzyme | Data not available |

| CYP2D6 IC50 | Human | Recombinant Enzyme | Data not available |

| CYP3A4 IC50 | Human | Recombinant Enzyme | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound is available.

In Vitro Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a key pharmacokinetic parameter. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. Therefore, determining the percentage of plasma protein binding is essential for understanding a compound's distribution and efficacy. This is typically measured in vitro using techniques such as equilibrium dialysis or ultrafiltration.

Table 2: Illustrative Data Table for In Vitro Plasma Protein Binding

| Species | Method | Unbound Fraction (%) | Bound Fraction (%) |

| Human | Equilibrium Dialysis | Data not available | Data not available |

| Rat | Equilibrium Dialysis | Data not available | Data not available |

| Mouse | Equilibrium Dialysis | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound is available.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Cmax, T1/2)

In vivo pharmacokinetic studies in animal models (e.g., rats, mice) are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. Following administration of the compound, blood samples are collected at various time points and analyzed to determine key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the elimination half-life (T½). These studies are fundamental for predicting the pharmacokinetic profile in humans.

Table 3: Illustrative Data Table for In Vivo Pharmacokinetic Parameters in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound is available.

Identification and Characterization of Metabolites

Identifying and characterizing the metabolites of a drug candidate is a critical step in preclinical development. This helps in understanding the clearance pathways and assessing whether any metabolites are pharmacologically active or potentially toxic.

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

Initial metabolite identification is often performed in vitro by incubating the parent compound with liver microsomes or hepatocytes from different species, including humans. The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed.

In Vivo Metabolite Profiling in Animal Excreta and Tissues

Following in vivo studies in animal models, excreta (urine and feces) and tissues are collected to identify the metabolites formed in a whole-organism setting. This provides a more complete picture of the metabolic fate of the compound.

Proposed Metabolic Pathways

Based on the identified metabolites from both in vitro and in vivo studies, a metabolic pathway can be proposed. For a compound like this compound, potential metabolic pathways could include oxidation of the piperidine (B6355638) ring, N-dealkylation, or hydroxylation of the heptyl chain.

Computational Chemistry and Molecular Modeling of 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. f1000research.complos.org This method is crucial in structure-based drug design for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. nih.gov

Molecular docking simulations for 4-Methyl-2-(piperidin-2-yl)heptan-1-amine would predict how it fits within a specific protein's active site. The simulation generates various possible binding poses and analyzes the non-covalent interactions that stabilize the complex. These interactions constitute the "interaction fingerprint."

Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine (-NH2) and the secondary amine within the piperidine (B6355638) ring of the compound are potential hydrogen bond donors, while the nitrogen atoms can also act as acceptors. These are critical for anchoring the ligand within the binding pocket.

Hydrophobic Interactions: The methyl and heptyl aliphatic groups would likely engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

The output of such a simulation would identify the most energetically favorable binding mode and detail the specific amino acid residues involved in these interactions, providing a structural hypothesis for the compound's mechanism of action.

After generating potential binding poses, scoring functions are employed to estimate the binding affinity (or binding free energy) for each pose. researchgate.net These mathematical models rank different ligands or different poses of the same ligand. researchgate.net Scoring functions can be broadly categorized as force-field-based, empirical, and knowledge-based. frontiersin.orgnih.gov

The goal is to identify the pose with the best score, which is presumed to be the most stable and representative of the true binding mode. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the ligand's potency. While these predictions are useful for ranking compounds, their accuracy in predicting absolute binding affinities can be limited. researchgate.net

Below is an illustrative table showing hypothetical results from docking this compound into a target protein using different scoring functions.

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| AutoDock Vina | -8.2 | ASP-120, TYR-85, LEU-45 | H-Bond, Pi-Alkyl, Hydrophobic |

| GOLD (ChemScore) | -7.5 | ASP-120, ILE-90 | H-Bond, Hydrophobic |

| Glide (SP) | -7.9 | TYR-85, LEU-45, VAL-50 | Pi-Alkyl, Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.gov

For the this compound-protein complex, an MD simulation could:

Assess the stability of the docked pose over a period of nanoseconds to microseconds.

Reveal conformational changes in the protein or ligand upon binding.

Identify stable water molecules that may mediate interactions in the binding site.

Allow for the calculation of binding free energies using more rigorous (though computationally expensive) methods like MM/PBSA or free energy perturbation.

Analysis of the simulation trajectory helps in understanding the conformational ensemble—the collection of different shapes the molecule adopts—and the key events that define the binding process.

| Simulation Metric | Description | Illustrative Value | Interpretation |

| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms from the initial docked pose. | 1.5 Å | A low, stable RMSD suggests the binding pose is stable over the simulation time. |

| RMSF (Binding Site) | Root Mean Square Fluctuation of protein residue atoms in the binding site. | 0.8 Å | Low fluctuation indicates a rigid and well-defined binding pocket. |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | 2-3 bonds (90% occupancy) | High occupancy indicates stable and persistent hydrogen bonding interactions. |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations provide a fundamental understanding of a compound's intrinsic properties, independent of its interaction with a biological target.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. malayajournal.orgdergipark.org.tr A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org For this compound, FMO analysis would pinpoint the most reactive sites on the molecule.

| Orbital | Energy (eV) - Hypothetical | Implication for Reactivity |

| HOMO | -6.5 | The primary and secondary amine nitrogens are likely regions of high electron density, acting as electron donors. |

| LUMO | -0.8 | The regions around the C-N bonds and C-H bonds would be potential sites for electron acceptance. |

| HOMO-LUMO Gap | 5.7 | A relatively large gap would suggest high kinetic stability for the isolated molecule. |

This table is for illustrative purposes only and does not represent actual experimental data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. researchgate.net

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen. researchgate.netresearchgate.net

Blue/Green: Regions of positive potential, electron-deficient. These areas, typically around hydrogen atoms bonded to electronegative atoms (like in an N-H group), are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would visually highlight the electron-rich nitrogen atoms of the amine and piperidine groups in red, indicating their role as hydrogen bond acceptors and sites for interaction with positive charges. The hydrogen atoms on these amines would appear in blue, highlighting their potential as hydrogen bond donors.

Prediction of pKa Values

The acid dissociation constant, or pKa, is a critical physicochemical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological targets. For a molecule like this compound, which possesses two basic nitrogen atoms (one in the piperidine ring and a primary amine), the pKa values will determine the extent of protonation at physiological pH. This, in turn, affects its absorption, distribution, and binding to its target receptor.

Computational methods for pKa prediction can be broadly categorized into empirical and quantum mechanical (QM) approaches. acs.orgresearchgate.net Empirical methods utilize quantitative structure-activity relationship (QSAR) models built upon large datasets of experimentally determined pKa values. optibrium.com QM-based methods, on the other hand, calculate the free energy difference between the protonated and deprotonated states of a molecule, often in combination with continuum solvation models to simulate the aqueous environment. mdpi.comacs.org

For this compound, we can hypothesize the pKa values for its two basic centers. The piperidine nitrogen is a secondary amine, and the heptan-1-amine is a primary amine. The electronic environment of each nitrogen atom will influence its basicity. A hypothetical pKa prediction for this compound is presented in the table below.

| Ionizable Center | Predicted pKa | Comments |

|---|---|---|

| Piperidine Nitrogen | ~10.5 - 11.5 | Expected to be the more basic center. |

| Primary Amine Nitrogen | ~9.5 - 10.5 | Slightly less basic than the piperidine nitrogen. |

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Focus)

In the early stages of drug discovery, it is essential to evaluate a compound's ADME properties to predict its pharmacokinetic behavior in the body. nih.govnih.govnih.gov In silico tools provide a rapid and cost-effective means of assessing these properties before extensive experimental testing. springernature.comresearchgate.netnih.gov

A variety of computational models are available to predict key ADME parameters. These models are often based on QSAR, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) modeling. frontiersin.orgoddl.fichemrxiv.org PBPK models can simulate the concentration-time profile of a drug in different organs and tissues, providing a more holistic view of its pharmacokinetics. chemrxiv.org

A hypothetical in silico ADME profile for this compound is detailed in the following table.

| ADME Parameter | Predicted Value | Significance |

|---|---|---|

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity, suggesting good membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Influenced by the basic nature of the amines, which can form salts. |

| Caco-2 Permeability | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | The molecule's size and lipophilicity may allow it to cross the BBB. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential for Inhibition | The presence of the piperidine ring and alkyl chain may lead to interactions with metabolic enzymes. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to exert its effect. |

Virtual Screening and Rational Design of Novel Analogues for Enhanced Properties

Once a lead compound like this compound is identified, computational techniques can be employed to design novel analogues with improved properties. slideshare.netwikipedia.orgnih.gov Virtual screening and rational drug design are two key strategies in this process. wikipedia.orgmdpi.comresearchgate.netmmsl.cznvidia.com

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. wikipedia.orgmdpi.comresearchgate.netmmsl.cznvidia.com This can be done through ligand-based methods, which search for molecules with similar features to a known active compound, or structure-based methods, which dock potential ligands into the three-dimensional structure of the target protein. mdpi.comnvidia.com

Rational drug design, on the other hand, is a more targeted approach that involves making specific modifications to the lead compound to enhance its activity, selectivity, or pharmacokinetic profile. slideshare.netdrugdesign.orgbbau.ac.in This process is guided by an understanding of the structure-activity relationship (SAR) of the compound and its interactions with the target. bbau.ac.in

For this compound, a rational design strategy might involve:

Modification of the Heptyl Chain: Altering the length or branching of the alkyl chain could modulate lipophilicity and metabolic stability.

Substitution on the Piperidine Ring: Adding substituents to the piperidine ring could influence binding affinity and selectivity for the target.

Bioisosteric Replacement: Replacing the primary amine with other functional groups could alter the compound's pKa and hydrogen bonding capabilities.

These modifications can be evaluated computationally before synthesis, saving time and resources in the drug development process.

Advanced Analytical Methodologies for 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine Research

High-Resolution Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine relies on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's connectivity, molecular weight, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. Analysis of 1H, 13C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum would be complex due to the presence of numerous aliphatic protons and multiple stereoisomers. Key expected signals include:

Amine Protons (NH and NH₂): Broad signals whose chemical shifts are dependent on solvent and concentration. The secondary amine (NH) of the piperidine (B6355638) ring and the primary amine (NH₂) of the aminomethyl group would appear as distinct resonances.

Piperidine Ring Protons: A series of overlapping multiplets in the approximate range of 1.0-3.2 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear further downfield. chemicalbook.com

Heptane (B126788) Chain Protons: Aliphatic protons along the heptane chain would produce signals in the 0.8-1.8 ppm range. The methyl groups (at C4 of the heptane chain and the terminal methyl) would likely appear as doublets or triplets near 0.8-1.0 ppm.

Methine Protons (CH): Protons on the stereocenters (C2 of piperidine, C2 and C4 of heptane) would appear as complex multiplets due to coupling with multiple neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Based on the structure, 13 distinct signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (like nitrogen) and the degree of substitution.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the structure.

COSY: Reveals proton-proton (¹H-¹H) coupling networks, confirming connectivity within the piperidine ring and along the heptane chain.

HSQC: Correlates each proton signal with the carbon signal to which it is directly attached, aiding in the assignment of both ¹H and ¹³C spectra. mdpi.com

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the piperidine ring to the heptane chain at the C2-C2' position. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for similar structural motifs. Actual values may vary based on solvent and stereochemistry.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine N-H | Variable (e.g., 1.5-3.0) | - |

| Piperidine C2-H | ~2.8 - 3.2 | ~55 - 60 |

| Piperidine C3, C4, C5 | ~1.2 - 1.9 | ~24 - 30 |

| Piperidine C6 | ~2.5 - 3.0 | ~45 - 50 |

| Heptane C1-H₂ (CH₂NH₂) | ~2.6 - 3.0 | ~40 - 45 |

| Heptane C1-NH₂ | Variable (e.g., 1.0-2.5) | - |

| Heptane C2-H | ~1.5 - 2.0 | ~48 - 55 |

| Heptane C3-H₂ | ~1.1 - 1.4 | ~35 - 40 |

| Heptane C4-H | ~1.3 - 1.7 | ~30 - 35 |

| Heptane C4-CH₃ | ~0.8 - 1.0 | ~18 - 23 |

| Heptane C5-H₂ | ~1.1 - 1.4 | ~38 - 43 |

| Heptane C6-H₂ | ~1.1 - 1.4 | ~22 - 27 |

| Heptane C7-H₃ | ~0.8 - 1.0 | ~13 - 15 |

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₃H₂₈N₂, giving a monoisotopic mass of approximately 212.38 Da.

MS Analysis: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 212 or 213, respectively, confirming the molecular weight.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides detailed structural insights by analyzing the fragmentation of a selected precursor ion (e.g., m/z 213). The fragmentation of amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized cation. miamioh.edu

Key predicted fragmentation pathways include:

Cleavage of the Heptane Side Chain: The most likely fragmentation involves the loss of the heptane side chain via cleavage of the bond between the piperidine C2 and the heptane C2.

Ring Opening of Piperidine: The piperidine ring can undergo cleavage, leading to characteristic fragment ions. miamioh.edu

Loss of the Aminomethyl Group: α-cleavage at the C1-C2 bond of the heptane chain can lead to the formation of a [M-CH₂NH₂]⁺ ion.

Loss of Alkyl Fragments: Cleavage along the heptane chain can result in the loss of various alkyl radicals. docbrown.info

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Structure | Description |

| 213 | [C₁₃H₂₉N₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 212 | [C₁₃H₂₈N₂]⁺˙ | Molecular ion ([M]⁺˙) |

| 197 | [C₁₂H₂₅N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 182 | [C₁₂H₂₄N]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) via α-cleavage |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

N-H Stretching: This is a key region for identifying the amine groups. The primary amine (-NH₂) is expected to show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (-NH-) of the piperidine ring will show a single, typically sharp band in the same region.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the numerous sp³ C-H bonds in the piperidine and heptane structures. nist.gov

N-H Bending: The primary amine group exhibits a scissoring vibration around 1590-1650 cm⁻¹, while the secondary amine shows a band around 1500-1580 cm⁻¹.

C-H Bending: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. nist.gov

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹, and can be difficult to assign definitively without theoretical calculations.

Table 3: Characteristic IR/Raman Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 3300 - 3500 | N-H (primary amine) | Asymmetric & Symmetric Stretch |

| 3300 - 3400 | N-H (secondary amine) | Stretch |

| 2850 - 3000 | C-H (sp³) | Stretch |

| 1590 - 1650 | N-H (primary amine) | Bend (Scissoring) |

| 1350 - 1470 | C-H (alkyl) | Bend |

| 1000 - 1250 | C-N | Stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute stereochemistry at the three chiral centers (piperidine C2, heptane C2, and heptane C4) if a suitable single crystal can be obtained.

Furthermore, X-ray analysis would reveal the molecule's preferred solid-state conformation. It is expected that the piperidine ring would adopt a stable chair conformation. researchgate.net The analysis would also define the orientation of the heptane substituent on the piperidine ring (axial vs. equatorial) and the torsion angles along the flexible heptane backbone. This information is invaluable for understanding how the molecule might interact with biological targets.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary methods for assessing the purity and performing quantitative analysis of this compound. Due to the basic nature of the two amine groups, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 or C8 silica-based column, which separates compounds based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. This protonates the amine groups, preventing their interaction with residual silanol (B1196071) groups on the stationary phase. nih.gov

Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-215 nm) may be possible. However, more sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Table 4: Typical HPLC/UPLC Method Parameters

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Gradient | e.g., 5% B to 95% B over 5-10 minutes |

| Detector | Mass Spectrometry (MS), ELSD, or low-wavelength UV |

| Column Temperature | 25 - 40 °C |

Research on Therapeutic Potential and Future Perspectives for 4 Methyl 2 Piperidin 2 Yl Heptan 1 Amine

Exploration of Diverse Pharmacological Modalities and Preclinical Therapeutic Areas

A search of scientific databases yielded no specific information regarding the pharmacological profile of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine. Research in the areas outlined below has been conducted on various other molecules containing a piperidine (B6355638) ring, but not on this specific compound.

Anti-infective Research (e.g., Antimalarial, Antimicrobial)

No studies were found that investigated the anti-infective, antimalarial, or antimicrobial properties of this compound. However, the broader class of piperidine derivatives has been a subject of interest in anti-infective research. Studies have shown that various compounds incorporating a piperidine ring exhibit activity against the Plasmodium falciparum parasite, which causes malaria. nih.govarkat-usa.org For instance, certain 1,4-disubstituted piperidine derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Similarly, other research has explored piperidine-containing molecules for general antimicrobial and antifungal activities, suggesting the piperidine scaffold can be a useful template for developing new anti-infective agents. biomedpharmajournal.org

Neurological and Psychiatric Research (e.g., NMDA receptor modulation)

There is no available research on the effects of this compound on neurological or psychiatric targets, including the NMDA receptor. The field of neuroscience has seen extensive investigation into compounds that modulate NMDA receptors for potential therapeutic benefits. Some of these modulators, such as ifenprodil (B1662929) and its derivatives, contain a piperidine moiety as part of their pharmacophore, which is crucial for their selective antagonism at GluN2B-containing NMDA receptors. nih.govnih.gov These compounds bind to a specific site on the receptor, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. nih.gov

Oncology Research (e.g., Anticancer activity)

The anticancer potential of this compound has not been evaluated in any published studies. In the broader context of oncology research, the piperidine scaffold is present in numerous compounds investigated for their antiproliferative effects. nih.gov For example, certain series of 2,6-diarylpiperidin-4-ones have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis. nih.govmdpi.com Other complex piperidine-containing molecules have been designed as inhibitors of specific cancer-related targets, such as the MDM2-p53 interaction. acs.org

Metabolic and Inflammatory Disease Research

No data exists on the potential role of this compound in the context of metabolic or inflammatory diseases. Research into other piperidine derivatives has shown promise in these areas. For example, 2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.com In metabolic disease research, compounds targeting receptors like the free fatty acid receptor 1 (FFAR1) for type 2 diabetes sometimes incorporate cyclic amine structures, although not necessarily piperidine. mdpi.com

Strategies for Optimizing Potency, Selectivity, and Preclinical Pharmacokinetic Properties

As there is no primary research on this compound, no information is available on strategies to optimize its pharmacological properties. In general drug discovery programs involving piperidine-containing scaffolds, medicinal chemists employ various strategies to enhance potency and selectivity. These can include modifying substituents on the piperidine ring or its appended groups to improve target binding, as well as altering physicochemical properties to achieve a more favorable pharmacokinetic profile. nih.gov

Emerging Research Directions and Translational Preclinical Studies

There are currently no emerging research directions or translational preclinical studies involving this compound.

Identification of Novel Biological Functions and Off-Target Activities (Preclinical)

Currently, there is no publicly available preclinical research dedicated to identifying novel biological functions or characterizing the off-target activity profile of this compound. In silico, in vitro, and in vivo studies are essential for elucidating the full spectrum of a compound's biological interactions beyond its primary mechanism of action. Such studies would typically involve broad panel screening against a range of receptors, enzymes, and ion channels to identify any unintended molecular targets. Furthermore, comprehensive animal studies would be necessary to observe any unexpected physiological or behavioral effects.

The absence of this critical preclinical data means that the therapeutic potential of this compound is not fully understood, and its safety profile concerning off-target effects is unknown. Future research efforts will need to focus on these foundational aspects to determine the viability of this compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.